molecular formula C16H16ClNO5S B12048511 ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B12048511
M. Wt: 369.8 g/mol
InChI Key: ZOIHNHIMKRTJJQ-RZNTYIFUSA-N
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Description

Ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzodioxin moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, which can be achieved through the cyclization of appropriate thiourea derivatives with α-halo esters under basic conditions. The benzodioxin moiety is then introduced through a Friedel-Crafts alkylation reaction using 6-chloro-2,4-dihydro-1,3-benzodioxin as the starting material. The final step involves the esterification of the resulting intermediate with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzodioxin moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can be compared with other similar compounds, such as:

    Thiazolidinones: These compounds share the thiazolidinone ring structure and exhibit similar biological activities, including antimicrobial and anti-inflammatory properties.

    Benzodioxins: Compounds containing the benzodioxin moiety are known for their potential use in medicinal chemistry and materials science.

    Esters: Esters with similar structures may also exhibit comparable chemical reactivity and biological activities.

The uniqueness of this compound lies in its combination of these structural features, which may result in distinct properties and applications.

Biological Activity

Ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and insights from recent studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological properties. The presence of the benzodioxin moiety and chlorine substituents may influence its pharmacological profile. Understanding the structure is crucial for elucidating its biological activities.

Structural Formula

C15H14ClN1O5S\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}_1\text{O}_5\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of thiazolidinones have shown promising results in inhibiting cancer cell proliferation.

CompoundCell LineIC50 (µM)Reference
Ethyl 2-[(2Z)-3-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetateHeLa (cervical cancer)200
5-[1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl]methylene-2-thioxothiazolidin-4-oneHL-60 (leukemia)2.66

The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which ethyl 2-[(2Z)-3-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene acts is likely multifaceted:

  • Inhibition of Cell Proliferation : Similar compounds have shown to inhibit cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that thiazolidinone derivatives can trigger apoptotic pathways in cancer cells.
  • Microtubule Stabilization : Some studies indicate that these compounds may affect microtubule dynamics, contributing to their anticancer effects .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of thiazolidinones exhibit antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth and show effectiveness against various pathogens.

Study on Thiazolidinone Derivatives

A study published in a peer-reviewed journal investigated the biological activities of several thiazolidinone derivatives. The findings revealed that specific modifications in the structure significantly enhanced their anticancer properties. The study reported:

  • Enhanced Efficacy : Certain substitutions improved potency against breast and ovarian cancer cell lines.
  • Structure–Activity Relationship (SAR) : The research established a clear relationship between chemical structure modifications and biological activity.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of ethyl 2-[(2Z)-3-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene to various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer progression and survival pathways .

Properties

Molecular Formula

C16H16ClNO5S

Molecular Weight

369.8 g/mol

IUPAC Name

ethyl (2Z)-2-[3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C16H16ClNO5S/c1-2-22-15(20)5-14-18(13(19)8-24-14)6-10-3-12(17)4-11-7-21-9-23-16(10)11/h3-5H,2,6-9H2,1H3/b14-5-

InChI Key

ZOIHNHIMKRTJJQ-RZNTYIFUSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)CS1)CC2=CC(=CC3=C2OCOC3)Cl

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC2=CC(=CC3=C2OCOC3)Cl

Origin of Product

United States

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